

Comparative Mass Spectrometry Guide: 3-Chloro-4-fluoro-N-methylaniline

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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-N-methylaniline

CAS No.: 77898-24-9

Cat. No.: B3154548

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Executive Analysis

3-Chloro-4-fluoro-N-methylaniline (CAS: 77898-24-9) is a secondary aniline derivative.^[1] Its mass spectral behavior is distinct from its primary analog due to the N-methyl group, which introduces specific

-cleavage and hydrogen-loss pathways that compete with standard aromatic halogen eliminations.

- **Core Distinction:** While the primary aniline (3-Chloro-4-fluoroaniline) fragments primarily via ring degradation (HCN loss) and radical halogen loss, the N-methyl derivative exhibits a dominant

iminium ion formation and

loss, serving as diagnostic markers for the secondary amine functionality.

- **Relevance:** Differentiating these two species is vital in metabolic profiling (N-demethylation pathways) and impurity analysis in pharmaceutical manufacturing.

Technical Specifications & Structural Context

Feature	Product: 3-Chloro-4-fluoro-N-methylaniline	Alternative: 3-Chloro-4-fluoroaniline
CAS Number	77898-24-9	367-21-5
Formula		
Exact Mass	159.025	145.009
Molecular Ion ()	m/z 159 (Base peak often strong)	m/z 145 (Base peak)
Isotope Pattern	3:1 () at m/z 159/161	3:1 () at m/z 145/147
Key Diagnostic Ion	m/z 158 (, Iminium)	m/z 118 (, Ring contraction)

Comparative Fragmentation Performance

This section contrasts the fragmentation efficiency and stability of the N-methylated product against the primary amine alternative under Electron Ionization (EI, 70 eV).

A. The "Methyl Effect" (Secondary vs. Primary Amine)

The presence of the N-methyl group fundamentally alters the initial fragmentation steps.

- Product (N-Methyl):** The ionization of the nitrogen lone pair triggers the loss of a hydrogen atom from the N-methyl group. This forms a resonance-stabilized methyleniminium ion (m/z 158). This pathway is energetically favorable and often dominates the spectrum before halogen loss occurs.
- Alternative (Primary):** Lacking the alkyl group, the primary aniline cannot form the exocyclic iminium ion. Instead, it undergoes ring cleavage, typically expelling neutral HCN (27 Da) to form a cyclopentadiene cation radical (m/z 118).

B. Halogen Stability (Chlorine vs. Fluorine)

Both compounds share the 3-Chloro-4-fluoro substitution pattern.

- Chlorine Loss (

): Observed in both spectra. The C-Cl bond is weaker than C-F.

- Product:

159

124.

- Alternative:

145

110.

- Fluorine Retention: The C-F bond is highly stable. Loss of F (

) is rare in both cases unless high collision energies are applied (e.g., in Q-TOF MS/MS).

The fluorine atom typically remains attached until the ring system completely degrades.

C. Quantitative Fragment Ion Comparison (EI Data)

m/z (approx)	Ion Identity	Relative Abundance (N-Methyl)	Relative Abundance (Primary)	Mechanism
159		100% (Base)	-	Molecular Ion (Stable aromatic)
158		60-80%	< 5%	-cleavage (Iminium formation)
145	/	10-20%	100% (Base)	N-Demethylation (Product) vs Parent (Alt)
124		15-25%	-	Homolytic C-Cl cleavage
110	(Primary)	-	20-30%	Homolytic C-Cl cleavage
83	Ring Fragment	Variable	45%	Complex ring degradation (Loss of Cl + HCN)

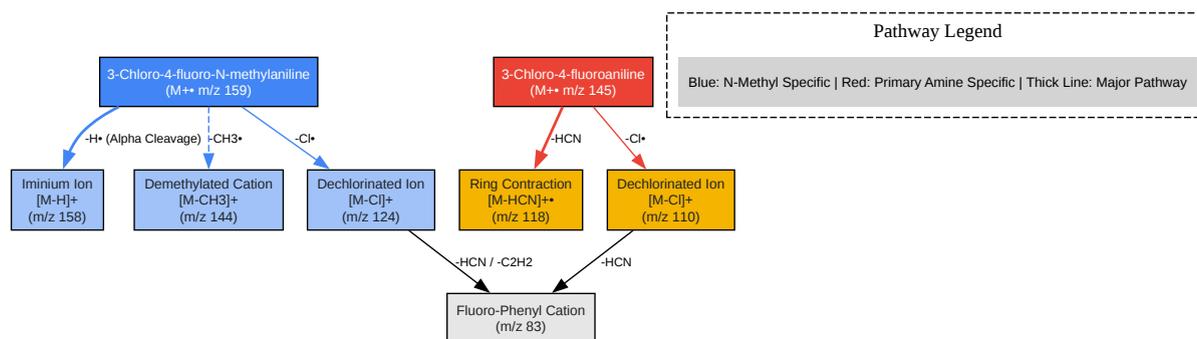
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Analyst Note: The presence of the m/z 158 peak is the definitive "fingerprint" for the N-methyl derivative. If you observe m/z 145 without m/z 159/158, the sample has likely undergone metabolic N-demethylation or degradation.

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the divergent fragmentation pathways. The N-methyl compound (Blue) retains the methyl group to form stable iminium ions, while the primary amine

(Red) degrades via HCN loss.



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Caption: Comparative fragmentation tree showing the stability of the N-methyl iminium ion (m/z 158) versus the ring contraction pathway of the primary amine.

Experimental Protocol: Validation Workflow

To replicate these findings or validate the purity of **3-Chloro-4-fluoro-N-methylaniline**, follow this self-validating GC-MS protocol.

Objective: Confirm identity and assess N-demethylated impurity levels.

- Sample Preparation:
 - Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol.
 - Why Methanol? Polar solvents ensure complete solubility of the aniline derivative.
 - Control: Prepare a separate standard of 3-Chloro-4-fluoroaniline (Alternative) at the same concentration to determine relative response factors.

- GC-MS Parameters (Agilent 5977 or equivalent):
 - Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25 μ m).
 - Inlet: Split mode (20:1), 250°C.
 - Carrier Gas: Helium at 1.0 mL/min (constant flow).
 - Oven Program: 60°C (1 min)
20°C/min
280°C (3 min).
 - Ionization: Electron Impact (EI), 70 eV.
- Data Validation Steps:
 - Step A (Isotope Check): Verify the molecular ion cluster at m/z 159. The intensity of m/z 161 must be approx. 32% of m/z 159 (characteristic signature).
 - Step B (Fragment Check): Confirm the presence of m/z 158. If m/z 158 is absent but m/z 159 is present, check for co-eluting impurities or soft ionization effects.
 - Step C (Purity Calculation): Integrate the peak at retention time (RT) for the N-methyl vs. the Primary Amine (usually elutes earlier).

References

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